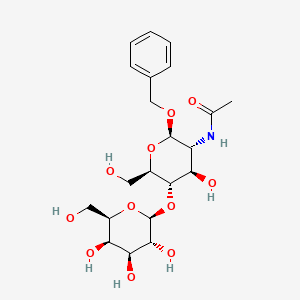

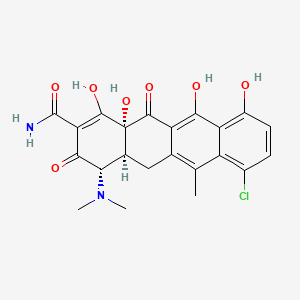

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside involves multiple steps, including methylation, benzoylation, tosylations, and glycosylation reactions. For instance, Matta et al. (1984) described a method starting from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, undergoing methylation and subsequent reactions to yield the disaccharide derivative. This synthesis pathway highlights the complexity and the precision required in glycoside synthesis, particularly in achieving specific glycosidic linkages and protecting group strategies (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside and its derivatives has been established through spectroscopic methods, including 13C-NMR. The detailed structure elucidation provides insights into the stereochemistry and conformation of the glycosidic linkages, which are crucial for understanding the molecule's reactivity and interactions (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

Selective cleavage of glycosidic linkages in this compound has been studied to develop methodologies for the selective manipulation of polysaccharides. These studies contribute to a broader understanding of glycosidic bond stability and the conditions required for selective hydrolysis, which is relevant for the degradation and modification of complex carbohydrates (Dmitrieve, Knirel, & Kochetkov, 1973).

科学研究应用

Biological Activity of Related Glycosides

Glycosides similar to Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside are explored for their cytotoxic and apoptosis-inducing properties. For instance, acacic acid-type saponins (AATS), which share a similar complex glycoside structure, have been studied for their cancer-related activities. These activities include cytotoxic/antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. The structural features, such as the trisaccharide and tetrasaccharide moieties attached to the aglycone, are crucial for their biological activity. These findings suggest a potential for similar glycosides to be investigated for antitumor applications (Lacaille‐Dubois et al., 2011).

Antimicrobial and Antitumor Potential

The antimicrobial and antitumor potential of benzoxaboroles, compounds that can be structurally related to glycosides, highlights another area of interest. Benzoxaboroles are derivatives of phenylboronic acids and have shown a wide range of biological activities, including acting as antimicrobial and antitumor agents. This suggests that the study of glycosides with similar structures could uncover new therapeutic agents with broad applications (Adamczyk-Woźniak et al., 2009).

Pharmacological Applications

The pharmacological applications of compounds like N-acetylcysteine (NAC) against insulin resistance and type-2 diabetes development provide insight into the therapeutic potential of similar glycosides. NAC's diverse biological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties, suggest that structurally related glycosides could also be explored for their therapeutic potential in treating chronic conditions (Lasram et al., 2015).

安全和危害

Specific safety and hazard information for this compound is not available in the retrieved information. However, as with all chemicals, it should be handled with appropriate safety measures.

未来方向

The future directions for this compound are not specified in the retrieved information. However, given its biochemical nature, it could potentially be used in various research fields, including biochemistry and medicinal chemistry.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and product datasheets124.

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUTXOZIXYNPMH-VSPFHFLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

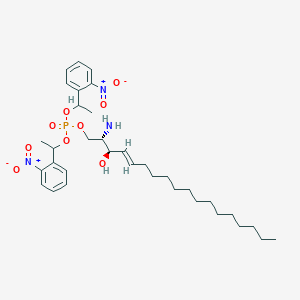

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

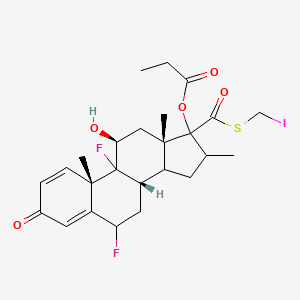

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

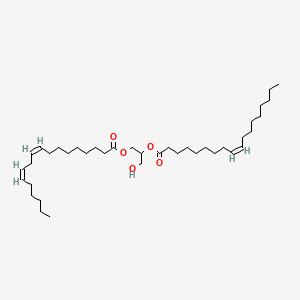

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)